![molecular formula C20H33BrFNOSi B1446097 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine CAS No. 1704065-55-3](/img/structure/B1446097.png)
1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
Vue d'ensemble
Description
The compound “1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine” is a synthetic molecule . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-bromo-5-fluorobenzyl halide with a 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine . The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis to protect sensitive alcohol groups during reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group substituted with bromine and fluorine atoms, and a tert-butyldimethylsilyl ether group .Chemical Reactions Analysis
As for the chemical reactions, the bromine atom on the benzyl group makes it a good leaving group. This means it could undergo nucleophilic substitution reactions . The TBDMS group can be removed under mildly acidic conditions, revealing the protected alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromine and fluorine atoms could make the compound relatively dense and polar .Applications De Recherche Scientifique
Synthesis and Characterization
- Schumacher-Wandersleb, Petersen, and Peter (1994) discussed the preparation of N-Acetylglucosaminidase inhibitors using a compound structurally similar to the one . They detailed a complex synthesis process involving fragmentation, reductive amination, and aminomercuration, highlighting the compound's potential in developing inhibitors for specific enzymes [Schumacher-Wandersleb et al., 1994].
Pharmaceutical Applications
- Proszenyák et al. (2005) developed methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, which is closely related to the compound of interest. Their work focused on improving the synthesis process for compounds that can be used in pharmaceutical applications [Proszenyák et al., 2005].
- Raviña et al. (1999) investigated conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities. They synthesized and evaluated compounds bearing structural similarities to the compound for their potential as atypical antipsychotic agents [Raviña et al., 1999].
Antagonistic and Antimicrobial Properties
- Bi (2015) worked on the synthesis of a novel CCR5 antagonist using a process that includes the compound . This study emphasized the potential of such compounds in developing antagonists for specific biological targets [Bi, 2015].
- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the one . These compounds were evaluated as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential in treating tuberculosis [Jeankumar et al., 2013].
Structural and Synthetic Studies
- Lagisetty, Powell, and Awasthi (2009) conducted synthesis and structural determination of analogs of the compound, focusing on their molecular structures and potential cytotoxic properties [Lagisetty et al., 2009].
- Kumar et al. (2016) synthesized and characterized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound with a structural moiety similar to the one , and evaluated its antimicrobial activities [Kumar et al., 2016].
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]ethoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BrFNOSi/c1-20(2,3)25(4,5)24-13-10-16-8-11-23(12-9-16)15-17-14-18(22)6-7-19(17)21/h6-7,14,16H,8-13,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRDHOWILWKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BrFNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114935 | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1704065-55-3 | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.